2-Chloro-4-(3,5-difluorophenyl)benzoic acid
Description
2-Chloro-4-(3,5-difluorophenyl)benzoic acid is an organic compound with the molecular formula C13H7ClF2O2. It is a derivative of benzoic acid, where the benzene ring is substituted with chlorine and difluorophenyl groups. This compound is significant in various fields, including medicinal chemistry and materials science, due to its unique chemical properties.
Properties
IUPAC Name |
2-chloro-4-(3,5-difluorophenyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClF2O2/c14-12-5-7(1-2-11(12)13(17)18)8-3-9(15)6-10(16)4-8/h1-6H,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZLHNVVHFPKCMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=CC(=C2)F)F)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClF2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20689639 | |
| Record name | 3-Chloro-3',5'-difluoro[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20689639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1262005-99-1 | |
| Record name | 3-Chloro-3',5'-difluoro[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20689639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(3,5-difluorophenyl)benzoic acid typically involves multiple steps:
Chlorination: Starting with a difluorobenzene derivative, chlorination is performed to introduce the chlorine atom at the desired position.
Acylation: The chlorinated intermediate undergoes acylation to form the corresponding ketone.
Oxidation: The ketone is then oxidized to yield the benzoic acid derivative.
Industrial Production Methods
In industrial settings, the synthesis may involve:
Chlorination of 1-Chloro-3,5-difluorobenzene: This step is carried out under controlled conditions to ensure selective chlorination.
Acylation using Acetyl Chloride: The intermediate is treated with acetyl chloride in the presence of a catalyst such as aluminum chloride.
Oxidation with Sodium Hypochlorite: The resulting ketone is oxidized using sodium hypochlorite to form the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(3,5-difluorophenyl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate can be used under reflux conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of various substituted benzoic acids.
Oxidation: Conversion to benzoic acid derivatives with higher oxidation states.
Reduction: Formation of alcohol derivatives.
Scientific Research Applications
2-Chloro-4-(3,5-difluorophenyl)benzoic acid has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory and antimicrobial properties.
Materials Science: It is utilized in the development of advanced materials, including polymers and liquid crystals.
Agricultural Chemistry: It serves as a precursor for agrochemicals, including herbicides and pesticides.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(3,5-difluorophenyl)benzoic acid involves its interaction with specific molecular targets:
Enzyme Inhibition: It can inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Receptor Binding: It may bind to specific receptors, modulating biological pathways and leading to therapeutic effects.
Pathway Modulation: The compound can influence various biochemical pathways, contributing to its diverse biological activities.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4,5-difluorobenzoic acid
- 4-Chloro-2,5-difluorobenzoic acid
- 3,5-Difluorobenzoic acid
Uniqueness
2-Chloro-4-(3,5-difluorophenyl)benzoic acid is unique due to the specific positioning of the chlorine and difluorophenyl groups, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it valuable in various applications .
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